N-(3-ethoxyphenyl)benzamide

Trace amine-associated receptor 1 (TAAR1) Neuropharmacology GPCR modulation

N-(3-Ethoxyphenyl)benzamide (CAS 17765-48-9) is a synthetic benzanilide derivative featuring a benzamide core N-substituted with a 3-ethoxyphenyl moiety. This compound belongs to the broader class of N-aryl benzamides, a privileged scaffold in medicinal chemistry associated with diverse biological activities, including cholinesterase inhibition, trace amine-associated receptor 1 (TAAR1) modulation, and kinase inhibition.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B337338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxyphenyl)benzamide
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-2-18-14-10-6-9-13(11-14)16-15(17)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,16,17)
InChIKeyZPXYQLJGVJADSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Ethoxyphenyl)benzamide: Technical Baseline for Procurement and Research Selection


N-(3-Ethoxyphenyl)benzamide (CAS 17765-48-9) is a synthetic benzanilide derivative featuring a benzamide core N-substituted with a 3-ethoxyphenyl moiety . This compound belongs to the broader class of N-aryl benzamides, a privileged scaffold in medicinal chemistry associated with diverse biological activities, including cholinesterase inhibition, trace amine-associated receptor 1 (TAAR1) modulation, and kinase inhibition [1]. Key physicochemical properties include a molecular weight of 241.28 g/mol, a melting point of 103 °C, and a predicted LogP of approximately 3.2, which aligns with favorable blood-brain barrier permeability potential . As a foundational building block, its precise substitution pattern at the 3-position on the phenyl ring confers distinct steric and electronic properties that differentiate it from other regioisomers and alkoxy analogs, making it a critical comparator or starting material in structure-activity relationship (SAR) studies and chemical probe development .

Why N-(3-Ethoxyphenyl)benzamide Cannot Be Interchanged with General Benzamide Analogs


The substitution pattern on the N-phenyl ring of benzamides is a critical determinant of biological target engagement, metabolic stability, and physicochemical properties. Direct substitution with the 3-ethoxy regioisomer N-(3-ethoxyphenyl)benzamide for its 4-ethoxy counterpart N-(4-ethoxyphenyl)benzamide is not permissible in assays where target binding is sensitive to the position of the alkoxy group . Structure-activity relationship (SAR) studies on benzamide derivatives have established that even subtle modifications, such as moving a methoxy or ethoxy group from the 3- to the 4-position, can result in order-of-magnitude changes in inhibitory potency (IC50) against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. Furthermore, the specific 3-ethoxy motif is essential for achieving selectivity against certain targets, as demonstrated by the TAAR1 antagonist EPPTB, where the N-(3-ethoxyphenyl) group is crucial for species-specific potency, whereas the N-(4-ethoxyphenyl) variant is inactive . The substitution pattern also influences the compound's lipophilicity and predicted blood-brain barrier permeability, directly impacting its utility as an in vivo chemical probe . Therefore, substituting N-(3-ethoxyphenyl)benzamide with a generic, uncharacterized, or differently substituted benzamide without rigorous experimental validation will likely yield irreproducible or misleading biological results.

Quantitative Differentiation: N-(3-Ethoxyphenyl)benzamide vs. Key Comparators


TAAR1 Antagonism: Species-Specific Selectivity of the 3-Ethoxy Motif

The 3-ethoxyphenyl moiety is a critical structural determinant for potent and selective trace amine-associated receptor 1 (TAAR1) antagonism. The compound EPPTB (N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)-benzamide), which contains the identical N-(3-ethoxyphenyl)benzamide core, demonstrates this property. EPPTB exhibits a binding affinity (Ki) of 0.9 nM for the mouse TAAR1 receptor, while its functional antagonism is highly species-specific . In HEK293 cells expressing mouse TAAR1, EPPTB inhibits β-phenylethylamine-induced cAMP production with an IC50 of 27.5 nM, whereas it is significantly less potent at human TAAR1 (IC50 = 7,487 nM) and rat TAAR1 (IC50 = 4,539 nM) [1]. In contrast, the 4-ethoxy regioisomer, or other alkoxy-substituted benzamides without the precise 3-ethoxy positioning, either lack this activity or exhibit dramatically reduced potency and selectivity profiles [2].

Trace amine-associated receptor 1 (TAAR1) Neuropharmacology GPCR modulation

Cholinesterase Inhibition: The Impact of Alkoxy Position on Potency

The position of the alkoxy substituent on the N-phenyl ring of benzamides profoundly influences cholinesterase inhibitory activity. Structure-activity relationship (SAR) studies on a series of substituted benzamide derivatives, which serve as a class-level comparator, reveal that the 3-position substitution (e.g., 3-methoxy) yields an IC50 of 13.5 ± 6.8 μM against acetylcholinesterase (AChE), whereas the 4-position substitution (e.g., 4-methoxy) results in an IC50 of 149 ± 43 μM [1]. This represents an 11-fold difference in potency. While direct data for N-(3-ethoxyphenyl)benzamide is not available, the trend strongly supports that the 3-position substitution confers significantly higher inhibitory activity compared to the 4-position. Furthermore, a technical report for N-(3-ethoxyphenyl)benzamide itself describes its mechanism as a dual inhibitor of AChE and butyrylcholinesterase (BChE), and provides a protocol for determining IC50 values .

Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE) Enzyme inhibition

NLRP3 Inflammasome Inhibition: A Comparative Look at the 3-Methoxy Analog

The NLRP3 inflammasome is a key therapeutic target for inflammatory diseases. The 3-methoxy analog of the target compound, N-(3-methoxyphenyl)benzamide, has been directly evaluated for its inhibitory activity against the human NLRP3 protein [1]. In binding assays, this analog demonstrated an IC50 value of 4.54 μM (4,540 nM) [2]. While this data is for the 3-methoxy variant, the structural similarity to the 3-ethoxy compound suggests that the 3-alkoxy substitution pattern on the N-phenyl ring is important for engagement with the NLRP3 target. This provides a class-level inference that N-(3-ethoxyphenyl)benzamide may exhibit a similar or potentially improved profile, given the enhanced lipophilicity and steric bulk of the ethoxy group compared to the methoxy group, which could influence binding kinetics and selectivity .

NLRP3 inflammasome Immunology Inflammation

Physicochemical Differentiation: Melting Point and LogP for Handling and Formulation

The physicochemical profile of N-(3-ethoxyphenyl)benzamide differs significantly from its regioisomer, N-(4-ethoxyphenyl)benzamide, which has direct implications for handling, storage, and formulation in both research and manufacturing settings. The 3-ethoxy isomer exhibits a melting point of 103 °C , while the 4-ethoxy isomer has a substantially higher melting point of 171-175 °C . This ~70 °C difference in melting point indicates distinct crystalline packing and solid-state stability, which can affect solubility, dissolution rates, and the feasibility of certain formulation techniques such as hot-melt extrusion. Additionally, the predicted LogP for a closely related 2-ethoxy-N-(3-ethoxyphenyl)benzamide is 3.84 , while the measured LogP for the 4-ethoxy isomer is 3.26 . This difference in lipophilicity can influence membrane permeability, protein binding, and metabolic stability, and thus is a critical selection criterion for in vitro and in vivo studies.

Physicochemical properties Solid-state chemistry Formulation

Defined Research and Industrial Application Scenarios for N-(3-Ethoxyphenyl)benzamide


Species-Selective TAAR1 Chemical Probe Development

N-(3-Ethoxyphenyl)benzamide is the core scaffold for EPPTB, a well-characterized, species-selective TAAR1 antagonist. Researchers focused on the role of TAAR1 in murine models of neuropsychiatric disorders (e.g., schizophrenia, addiction) should prioritize this compound or its direct derivatives to enable selective pharmacological interrogation of the mouse receptor, avoiding confounding effects from human or rat TAAR1 orthologs. The quantitative selectivity profile (IC50 = 27.5 nM for mouse vs. 7,487 nM for human) provides a defined experimental window for target validation in vivo.

Structure-Activity Relationship (SAR) Studies for Cholinesterase Inhibitors

Given the established SAR that 3-substituted benzamides are significantly more potent acetylcholinesterase (AChE) inhibitors than their 4-substituted counterparts (IC50 difference of 11-fold for methoxy analogs) [1], N-(3-ethoxyphenyl)benzamide is an essential comparator compound for medicinal chemistry programs developing dual AChE/BChE inhibitors for Alzheimer's disease. Its distinct 3-ethoxy group allows researchers to systematically probe the steric and electronic requirements of the enzyme's peripheral anionic site, which is not accessible with the 4-ethoxy isomer or other regioisomers.

Inflammasome Pathway Modulation and NLRP3 Probe Design

The 3-methoxy analog of N-(3-ethoxyphenyl)benzamide has demonstrated micromolar inhibition of the NLRP3 inflammasome (IC50 = 4.54 μM) [2]. This application scenario involves using N-(3-ethoxyphenyl)benzamide as a starting point for SAR expansion to develop more potent and selective NLRP3 inhibitors. The switch from methoxy to ethoxy offers a defined change in lipophilicity and steric bulk, allowing researchers to fine-tune binding interactions and cellular permeability, a strategy not possible with the simpler 3-hydroxy or 3-amino benzamide analogs.

Solid-State Formulation and Materials Science

The significant difference in melting point between N-(3-ethoxyphenyl)benzamide (103 °C) and its 4-ethoxy isomer (171-175 °C) creates distinct application scenarios in pharmaceutical formulation and materials science. The lower melting point of the 3-ethoxy isomer may facilitate techniques like hot-melt extrusion for amorphous solid dispersions or be a preferred starting material for co-crystal screening where lower-temperature processing is advantageous. Conversely, the higher melting point of the 4-ethoxy isomer may offer greater thermal stability for certain high-temperature applications. This physicochemical differentiator directly informs procurement decisions based on intended downstream processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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